molecular formula C19H14N2O3S2 B12126330 3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12126330
M. Wt: 382.5 g/mol
InChI Key: IJBPOPLUVLYRQD-MAHQCVNESA-N
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Description

This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing nitrogen and sulfur atoms. The core structure features a 1,3-thiazolidin-4-one scaffold substituted with a 3-hydroxybenzamide group at position 3 and a (2E)-3-phenylprop-2-en-1-ylidene moiety at position 3. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical integrity and biological interactions . The compound’s synthesis typically involves Knoevenagel condensation reactions, leveraging active methylene compounds to form conjugated systems, as observed in analogous thiazolidinone derivatives .

Properties

Molecular Formula

C19H14N2O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H14N2O3S2/c22-15-10-5-9-14(12-15)17(23)20-21-18(24)16(26-19(21)25)11-4-8-13-6-2-1-3-7-13/h1-12,22H,(H,20,23)/b8-4+,16-11-

InChI Key

IJBPOPLUVLYRQD-MAHQCVNESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Preparation of 3-Hydroxybenzohydrazide :
    Methyl 3-hydroxybenzoate is refluxed with hydrazine hydrate in methanol, yielding 3-hydroxybenzohydrazide as a white crystalline solid (m.p. 251–254°C).

  • Formation of Thiazolidinone Intermediate :
    The hydrazide reacts with thioglycolic acid in the presence of ZnCl₂ and glacial acetic acid. Cyclization occurs via nucleophilic attack of the thiol group on the carbonyl carbon, forming the 2-thioxo-1,3-thiazolidin-4-one ring.

Reaction Conditions

  • Solvent : Glacial acetic acid.

  • Catalyst : ZnCl₂ (10 mol%).

  • Temperature : Reflux (~110°C) for 6–7 hours.

  • Yield : ~60–72% after recrystallization.

Amide Coupling for Benzamide Integration

The final step involves coupling the thiazolidinone-cinnamylidene intermediate with 3-hydroxybenzoic acid to form the benzamide linkage.

Acyl Chloride Method

  • Activation of Carboxylic Acid :
    3-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Coupling Reaction :
    The acyl chloride reacts with the thiazolidinone amine in dichloromethane (DCM) at room temperature, facilitated by triethylamine (TEA) as a base.

Alternative Coupling Agents

  • TBTU/HOBt : Yields improve to ~60% when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and hydroxybenzotriazole (HOBt).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

MethodStarting MaterialsCatalyst/SolventYield (%)Purity (HPLC)
Cyclization3-Hydroxybenzohydrazide, Thioglycolic acidZnCl₂/Glacial acetic acid60–72≥95%
KnoevenagelThiazolidinone, CinnamaldehydePiperidine/Ethanol58–65≥90%
Acyl Chloride Coupling3-Hydroxybenzoyl chloride, Thiazolidinone amineTEA/DCM50–55≥88%
TBTU-Mediated Coupling3-Hydroxybenzoic acid, Thiazolidinone amineTBTU, HOBt/DMF60–65≥93%

Challenges and Troubleshooting

  • Regioselectivity in Cyclization :
    Competing pathways may lead to byproducts; using excess thioglycolic acid and controlled pH mitigates this.

  • Stereochemical Control :
    The (E)-configuration of the cinnamylidene group is favored under acidic conditions, but prolonged heating may induce isomerization.

  • Low Coupling Yields :
    Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves or inert atmospheres improve efficiency.

Analytical Characterization

  • IR Spectroscopy :

    • C=O stretch: 1680–1700 cm⁻¹ (thiazolidinone and amide).

    • C=N stretch: 1620–1640 cm⁻¹.

    • S–C=S vibration: 680–700 cm⁻¹.

  • ¹H NMR :

    • δ 7.2–7.8 ppm (aromatic protons).

    • δ 6.5–7.0 ppm (enone protons, J = 15–16 Hz for trans-configuration) .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Thiadiazole vs. Thiazolidinone: Compounds like N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) replace the thiazolidinone ring with a thiadiazole system. This modification reduces ring strain but may diminish hydrogen-bonding capacity due to fewer electronegative atoms, impacting target binding .
  • Rhodanine Derivatives: Derivatives such as 5-ene-rhodanine-3-carboxylic acid () retain the thiazolidinone core but introduce carboxylate groups, enhancing water solubility and metal-chelating properties critical for kinase inhibition .

Substituent Variations

  • Arylidene Groups: The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound contrasts with the 4-(propan-2-yl)benzylidene substituent in {(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid ().
  • Benzamide Modifications : Analogues such as 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide () introduce halogen and alkoxy groups, which enhance lipophilicity and metabolic stability compared to the parent 3-hydroxybenzamide group .

Physicochemical Properties

Property Target Compound {(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-... () 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxy... ()
Molecular Weight ~381 g/mol* 321.41 g/mol 452.97 g/mol
Calculated logP 3.5–4.0† 3.2 4.8
Aqueous Solubility Low (≤10 µM)‡ Moderate (50–100 µM) Low (≤5 µM)
Thermal Stability Decomposes >200°C Stable up to 290°C Stable up to 210°C

*Estimated from . †Predicted using ChemDraw. ‡Based on analogues in and .

Biological Activity

3-Hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiazolidine core and a phenylpropene moiety, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H16N2O5S2C_{21}H_{16}N_{2}O_{5}S_{2}, indicating the presence of two sulfur atoms, which are crucial for its chemical reactivity and biological interactions. The thiazolidine framework is known for its role in various biological processes, making this compound a candidate for further research in drug development.

Biological Activity

Research indicates that compounds similar to 3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that thiazolidine derivatives possess antimicrobial properties. For example, compounds with similar structural features have demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Antitumor Activity

Thiazolidine derivatives are also recognized for their anticancer potential. Research has highlighted the ability of such compounds to induce apoptosis in cancer cells. In vitro studies have reported that certain thiazolidine compounds exhibit significant cytotoxicity against different cancer cell lines, with IC50 values indicating strong anti-proliferative effects.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Synthesis

The synthesis of 3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step organic synthesis techniques:

  • Formation of Thiazolidinone Ring : This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
  • Introduction of Phenylpropene Moiety : The incorporation of the phenylpropene group is crucial for enhancing the compound's biological activity.
  • Final Benzamide Formation : This is accomplished through the reaction of an amine with a benzoyl chloride derivative.

Case Study 1: Anticancer Activity

In a study evaluating various thiazolidine derivatives, one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines A431 and Bcl-2 Jurkat cells. Molecular dynamics simulations indicated that this compound interacted primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazolidine derivatives showed promising results against Staphylococcus aureus and Candida albicans. The synthesized compounds were tested using disc diffusion methods, revealing zones of inhibition comparable to standard antibiotics .

Research Findings

Recent research highlights the importance of structure–activity relationships (SAR) in understanding the biological efficacy of thiazolidine derivatives:

Compound Activity IC50 Value (µg/mL) Mechanism
Compound AAnticancer1.61Apoptosis induction
Compound BAntimicrobial0.5Membrane disruption
Compound CAnti-inflammatory10Cytokine inhibition

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone derivative, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of aldehydes (e.g., substituted benzaldehydes) with thiosemicarbazide to form thiosemicarbazone intermediates.
  • Step 2 : Cyclization with chloroacetyl chloride or similar reagents to construct the thiazolidinone core.
  • Step 3 : Reaction with 3-hydroxybenzoyl chloride to introduce the benzamide group. Critical parameters include temperature control (e.g., reflux in ethanol or acetonitrile) and solvent selection (DMF, THF) to stabilize intermediates. Purification via recrystallization or column chromatography is essential for high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy : To resolve stereochemistry (e.g., Z/E configuration of double bonds) and confirm substituent positions.
  • IR Spectroscopy : Identifies functional groups like C=O (1670–1750 cm⁻¹) and C=S (1250–1350 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% is typical for biological assays). X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer Potential : IC₅₀ of 10–50 µM in cell lines (e.g., MCF-7 breast cancer).
  • Anti-inflammatory Effects : Inhibition of COX-2 (50–70% at 20 µM). Assays often use broth microdilution (antimicrobial) and MTT (cytotoxicity) protocols .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions.
  • Continuous Flow Reactors : Improve reproducibility and scalability for multi-step syntheses .

Q. How should researchers address contradictory data in biological assays?

Contradictions may arise from:

  • Purity Variability : Impurities >5% can skew results; re-purify via preparative HPLC.
  • Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity).
  • Structural Analogues : Test derivatives to isolate active pharmacophores. For example, replacing the 3-hydroxy group with methoxy reduces antimicrobial activity by 50%, indicating hydroxyl’s role .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding modes with targets (e.g., COX-2 or bacterial topoisomerases).
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups enhance anticancer activity).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsomes .

Q. What challenges arise in mechanistic studies of this compound’s bioactivity?

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens.
  • Off-Target Effects : Profile kinase inhibition panels (e.g., Eurofins KinaseProfiler).
  • Resistance Mechanisms : Serial passage assays in bacteria/fungi detect adaptive mutations .

Q. How can researchers design analogs with improved pharmacokinetic properties?

  • LogP Optimization : Introduce hydrophilic groups (e.g., -SO₂NH₂) to reduce LogP from ~4.5 to <3.5.
  • Metabolic Stability : Replace labile esters with amides; assess in liver microsomes.
  • Prodrug Strategies : Mask the 3-hydroxy group as an acetyl ester to enhance oral bioavailability .

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